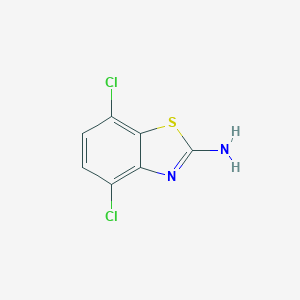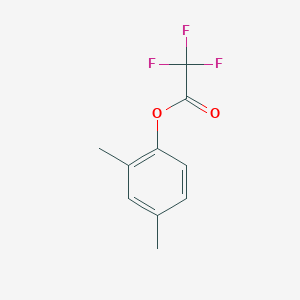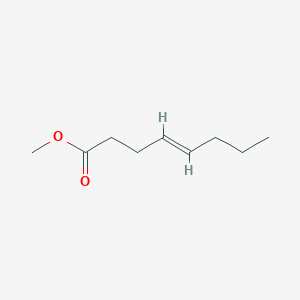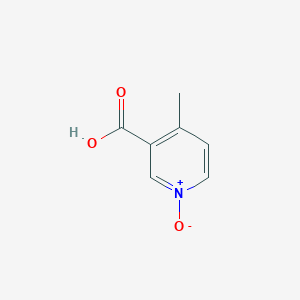
Acide (9H-purin-6-ylamino)-acétique
Vue d'ensemble
Description
The compound (9H-Purin-6-ylamino)-acetic acid is a derivative of purine, which is a heterocyclic aromatic organic compound. It features a purine base linked to an acetic acid moiety. This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.
Synthesis Analysis
The synthesis of purine derivatives, such as (9H-Purin-6-ylamino)-acetic acid, can be achieved through various methods. One approach involves the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the first paper . Another method includes the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids through a single-stage method involving N-bromoacetylamino acid esters and 6-benzylmercaptopurine . Additionally, the synthesis of related compounds with potential acetylcholinesterase inhibition activity has been reported, which involves characterization by NMR and mass spectra .
Molecular Structure Analysis
The molecular structure of (9H-Purin-6-ylamino)-acetic acid and its derivatives is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base. The precise structure can be elucidated using NMR spectroscopy, as indicated in the synthesis of related compounds .
Chemical Reactions Analysis
The chemical reactivity of (9H-Purin-6-ylamino)-acetic acid derivatives can be explored through various reactions. For instance, the Pd-catalyzed cross-coupling reactions of 6-chloropurines with a Reformatsky reagent have been used to synthesize (purin-6-yl)acetates . These acetates can undergo further transformations, such as reduction to yield 6-(2-hydroxyethyl)purines or reaction with amines to afford 6-(carbamoylmethyl)purines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (9H-Purin-6-ylamino)-acetic acid derivatives are influenced by the purine base and the substituents attached to it. The solubility, melting point, and stability of these compounds can vary based on the nature of the substituents and the reaction conditions used during synthesis. For example, the absence of metal catalysts and ligands in the synthesis can affect the purity and yield of the final product . The biological activity of these compounds, such as their potential inhibition of acetylcholinesterase, is also a critical aspect of their chemical properties .
Applications De Recherche Scientifique
Biochimie : Analyse des métabolites
L'acide (9H-purin-6-ylamino)-acétique, également connu sous le nom d'acide 6-amino-9H-purine-9-propanoïque, est un métabolite appartenant à la classe des 6-aminopurines . Ces composés sont essentiels pour l'étude des voies métaboliques et des activités enzymatiques dans les cellules. Ils servent de marqueurs pour le diagnostic des troubles métaboliques et sont utilisés dans les dosages biochimiques pour comprendre les processus cellulaires.
Biologie moléculaire : Recherche en protéomique
En biologie moléculaire, notamment en protéomique, l'this compound est utilisé comme élément constitutif pour la synthèse de peptides et de protéines . Il est essentiel pour la création de nucléosides et de nucléotides modifiés, qui sont essentiels pour l'étude des interactions ADN-protéines et d'autres comportements du matériel génétique.
Pharmacologie : Développement de médicaments
Ce composé joue un rôle important en pharmacologie, en particulier dans le développement de nouveaux médicaments. Il sert de précurseur ou d'intermédiaire dans la synthèse d'agents thérapeutiques potentiels . Sa similitude structurelle avec l'adénine la rend précieuse pour la création d'analogues qui peuvent moduler l'activité enzymatique ou inhiber les processus pathologiques.
Recherche agricole : Régulation de la croissance des plantes
En recherche agricole, l'this compound est étudié pour son potentiel à réguler la croissance des plantes. En tant que dérivé de la purine, il peut influencer les hormones végétales clés et contribuer aux études sur l'amélioration du rendement des cultures, la résistance au stress et la biologie du développement .
Science de l'environnement : Bioremédiation des polluants
Les scientifiques de l'environnement s'intéressent à l'this compound pour son utilisation possible dans les processus de bioremédiation. Son interaction avec diverses enzymes pourrait aider à décomposer les polluants environnementaux, ce qui en fait un candidat pour le nettoyage des sites contaminés et la compréhension des impacts écologiques .
Génie chimique : Catalyse et optimisation des réactions
Enfin, en génie chimique, ce composé est utilisé pour la catalyse et l'optimisation des réactions chimiques . Sa structure purinique peut faire partie de catalyseurs qui facilitent ou inhibent des réactions spécifiques, ce qui est crucial pour la conception de procédés industriels efficaces et de synthèses chimiques respectueuses de l'environnement.
Mécanisme D'action
Target of Action
Similar compounds such as n-butyl-3- { [6- (9h-purin-6-ylamino)hexanoyl]amino}benzamide and purvalanol have been found to interact with targets like aurora kinase a , SRSF protein kinase 2, Cyclin-dependent kinase 2, Cell division control protein 2 homolog, Cyclin-dependent kinase 4, Mitogen-activated protein kinase 1, and Mitogen-activated protein kinase 3 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in cellular processes, such as cell division and signal transduction.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these interactions could include altered cell growth and division.
Pharmacokinetics
Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted all influence its effectiveness as a therapeutic agent .
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have effects on cell growth and division . By inhibiting key proteins involved in these processes, the compound could potentially alter cellular behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (9H-Purin-6-ylamino)-acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Propriétés
IUPAC Name |
2-(7H-purin-6-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOCXUDXYMTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361299 | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10082-93-6 | |
| Record name | 10082-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




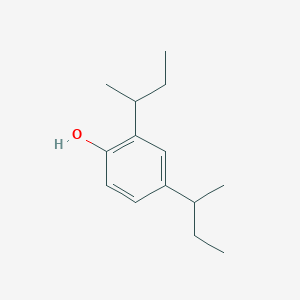
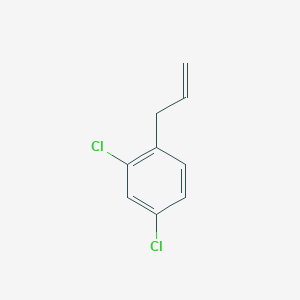
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
